

In-Depth Technical Guide: The Origin and Synthesis of Delisens™ Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Delisens

Cat. No.: B15612948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delisens™ peptide, chemically identified as Acetyl Hexapeptide-49, is a synthetic peptide developed for the specialized care of sensitive skin. Its primary mechanism of action involves the modulation of the Proteinase-Activated Receptor-2 (PAR-2), a key player in neurogenic inflammation and the integrity of the skin barrier. This technical guide provides a comprehensive overview of the origin, synthesis, mechanism of action, and biological efficacy of **Delisens™** peptide, supported by quantitative data and detailed experimental protocols.

Introduction

Sensitive skin is a complex condition characterized by subjective sensations of discomfort, such as stinging, burning, and itching, often without visible signs of irritation. A key pathological mechanism underlying these symptoms is neurogenic inflammation, which is mediated by the interaction of the cutaneous nervous and immune systems. A pivotal receptor in this process is the Proteinase-Activated Receptor-2 (PAR-2), which is expressed on various skin cells, including keratinocytes, mast cells, and sensory neurons. Activation of PAR-2 by endogenous or exogenous proteases triggers a signaling cascade that leads to the release of pro-inflammatory mediators, resulting in the characteristic symptoms of sensitive skin.

Delisens™ (Acetyl Hexapeptide-49) is a rationally designed hexapeptide that acts as an antagonist to the PAR-2 receptor. By modulating its activity, **Delisens™** effectively mitigates the

inflammatory cascade, soothes the skin, and helps to restore the skin's natural barrier function.

Origin and Discovery

Delisens™ is a synthetic biomimetic peptide developed by Lipotec (now a part of Lubrizol). While the specific details of the initial screening process are proprietary, the development of Acetyl Hexapeptide-49 was a result of a targeted research program aimed at identifying peptide sequences with high affinity and antagonistic activity towards the PAR-2 receptor. The acetylation of the N-terminus and amidation of the C-terminus are common strategies in peptide design to enhance stability against enzymatic degradation and improve skin penetration. The amino acid sequence, Acetyl-Arg-Leu-Ile-Glu-Trp-Ser-NH₂, was optimized for its ability to effectively compete with activating ligands of PAR-2, thereby reducing the downstream inflammatory signaling.

Synthesis of Delisens™ Peptide (Acetyl Hexapeptide-49)

Delisens™ peptide is synthesized using a standard solid-phase peptide synthesis (SPPS) methodology, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Representative Solid-Phase Synthesis Protocol

- **Resin:** Rink Amide resin is commonly used to generate the C-terminal amide.
- **Amino Acid Protection:** Fmoc is used for the temporary protection of the α -amino group of the amino acids. Side chains of reactive amino acids are protected with acid-labile groups (e.g., Pbf for Arginine, tBu for Glutamic Acid, and Serine, Boc for Tryptophan).
- **Synthesis Cycle:**
 - **Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in dimethylformamide (DMF).
 - **Coupling:** The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

- Washing: The resin is washed with DMF to remove excess reagents and by-products. This cycle is repeated for each amino acid in the sequence (Ser, Trp, Glu, Ile, Leu, Arg).
- N-terminal Acetylation: After the final coupling and deprotection of the N-terminal amino acid (Arginine), the peptide is acetylated using acetic anhydride.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent, with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
- Lyophilization: The purified peptide is lyophilized to obtain a stable, white powder.

Mechanism of Action: PAR-2 Modulation

Delisens™ functions as a competitive antagonist of the PAR-2 receptor. In the skin, PAR-2 is activated by serine proteases, which cleave the receptor's N-terminal domain, exposing a tethered ligand that self-activates the receptor. This activation leads to the coupling of G-proteins (primarily Gq/11) and the recruitment of β -arrestin.

- Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NF- κ B, which upregulate the expression of pro-inflammatory cytokines like IL-6 and IL-8.
- β -Arrestin Pathway: Recruitment of β -arrestin can also initiate downstream signaling pathways that contribute to inflammation and pain signaling.

Delisens™ peptide is thought to bind to the extracellular domain of PAR-2, preventing the conformational changes required for receptor activation by its tethered ligand. This blockade inhibits the downstream signaling cascades, leading to a reduction in the release of inflammatory mediators.

Quantitative Data on Biological Efficacy

The efficacy of **Delisens**[™] has been demonstrated in a series of in-vitro and in-vivo studies.

Table 1: In-Vitro Efficacy of **Delisens**[™] Peptide

Parameter	Assay	Results
PAR-2 Activity Reduction	PAR-2 agonist-induced calcium flux in keratinocytes	Up to 80% reduction
IL-6 Release Inhibition	PAR-2 agonist-induced IL-6 release in keratinocytes	Up to 69.6% reduction
IL-8 Release Inhibition	PAR-2 agonist-induced IL-8 release in keratinocytes	Up to 71.5% reduction
Skin Barrier Restoration	In-vitro scratch assay on keratinocyte monolayer	Increased rate of wound closure
Hydration Improvement	In-vivo study (1 week application)	+34% increase in skin hydration

Experimental Protocols

In-Vitro: Inhibition of PAR-2 Agonist-Induced Cytokine Release

- **Cell Culture:** Primary human epidermal keratinocytes are cultured in appropriate media until confluent.
- **Stimulation:** Cells are pre-incubated with various concentrations of **Delisens**[™] peptide for a specified time (e.g., 1 hour). Subsequently, a PAR-2 agonist (e.g., SLIGKV-NH2 at a concentration of 100 µM) is added to the culture medium to induce an inflammatory response.
- **Cytokine Measurement:** After an incubation period (e.g., 24 hours), the supernatant is collected, and the concentrations of IL-6 and IL-8 are quantified using a standard enzyme-linked immunosorbent assay (ELISA).

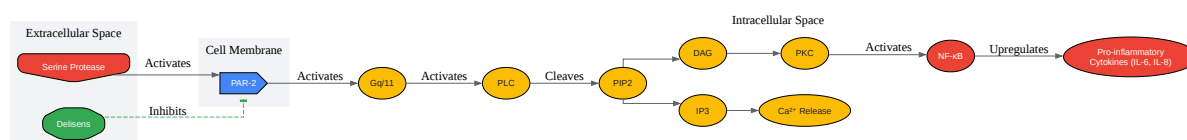
- Data Analysis: The percentage inhibition of cytokine release by **Delisens**TM is calculated relative to the control (cells treated with the PAR-2 agonist alone).

In-Vivo: Lactic Acid Stinging Test

- Subjects: A panel of healthy volunteers with self-perceived sensitive skin is selected.
- Procedure: A standardized solution of lactic acid (e.g., 10%) is applied to the nasolabial fold of each subject. Immediately after, a formulation containing **Delisens**TM peptide (e.g., 2%) is applied to the same area. A placebo formulation is applied to the contralateral nasolabial fold.
- Evaluation: Subjects are asked to rate the intensity of the stinging sensation at specific time points (e.g., 2, 5, and 10 minutes) using a visual analog scale (VAS) or a numerical rating scale (e.g., 0-10).
- Data Analysis: The scores for the **Delisens**TM-treated side are compared to the placebo-treated side to determine the soothing efficacy of the peptide.

Visualizations

Signaling Pathway of PAR-2 and Inhibition by **Delisens**TM

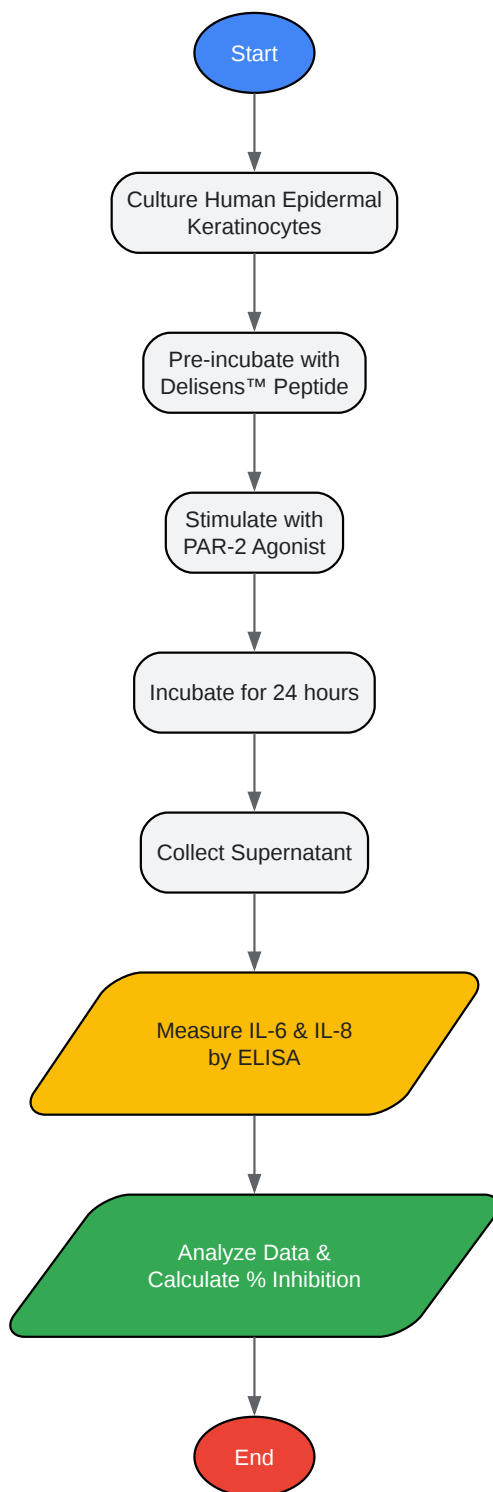


[Click to download full resolution via product page](#)

Caption: PAR-2 signaling pathway and its inhibition by **Delisens**TM peptide.

Experimental Workflow for In-Vitro Cytokine Release Assay

In-Vitro Cytokine Release Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for in-vitro cytokine release assay.

Conclusion

Delisens™ (Acetyl Hexapeptide-49) is a well-characterized synthetic peptide that offers a targeted approach to managing the symptoms of sensitive skin. Its mechanism of action, centered on the antagonism of the PAR-2 receptor, is supported by robust in-vitro and in-vivo data. The ability of **Delisens™** to reduce neurogenic inflammation, restore skin barrier function, and improve hydration makes it a valuable active ingredient for cosmetic and dermo-cosmetic formulations aimed at providing comfort and relief to individuals with sensitive skin. Further research into the nuances of its interaction with the PAR-2 receptor and its downstream signaling pathways could unveil additional therapeutic applications.

- To cite this document: BenchChem. [In-Depth Technical Guide: The Origin and Synthesis of Delisens™ Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15612948#the-origin-and-synthesis-of-delisens-peptide\]](https://www.benchchem.com/product/b15612948#the-origin-and-synthesis-of-delisens-peptide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com